N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(3,3-diphenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c25-22(28)19-11-13-20(14-12-19)27-24(30)23(29)26-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,25,28)(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBKTWIZVSXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of 4-aminobenzamide with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:
- Dissolve 4-aminobenzamide in anhydrous dichloromethane.
- Add oxalyl chloride dropwise to the solution while maintaining a low temperature (0-5°C).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Add 3,3-diphenylpropylamine to the reaction mixture and continue stirring at room temperature.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following table summarizes key structural and functional differences between N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide and related compounds, based on synthesis routes, substituent effects, and reported biological activities:
Key Observations:
Substituent Effects on Bioactivity: The carbamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to halogenated (e.g., 4-chlorophenyl in ) or adamantyl (e.g., ) substituents.
Synthetic Challenges :
- Dimerization issues (e.g., 23% in compound 16 ) are common in oxalamides with bulky substituents, suggesting similar challenges for the target compound.
- Yields for analogs vary widely (35–53% in ), highlighting the need for optimized coupling reagents or protecting-group strategies.
Biological Relevance :
- Thiazole-containing oxalamides (e.g., compound 15 ) exhibit antiviral activity, while adamantyl derivatives (e.g., ) target soluble epoxide hydrolase (sEH). The target compound’s diphenylpropyl group may favor interactions with hydrophobic enzyme pockets.
Biological Activity
N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.
The synthesis of this compound typically involves the reaction of 4-aminobenzamide with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The following steps outline the synthesis process:
- Preparation : Dissolve 4-aminobenzamide in anhydrous dichloromethane.
- Reaction : Add oxalyl chloride dropwise while maintaining a low temperature (0-5°C).
- Stirring : Allow the mixture to warm to room temperature and stir for several hours.
- Addition : Introduce 3,3-diphenylpropylamine and continue stirring.
- Purification : Purify the product via recrystallization or column chromatography.
This compound exhibits its biological activities primarily through interactions with specific molecular targets. It is believed to bind to proteins or enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This mechanism may lead to various therapeutic effects, including anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory processes. The exact pathways are still under investigation, but initial findings indicate potential applications in treating conditions associated with inflammation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| European Journal of Medicinal Chemistry | Investigated similar oxalamides for anticonvulsant properties; suggested further research on this compound for epilepsy treatment. |
| Molecular Characterization | Characterized using NMR spectroscopy and mass spectrometry; confirmed unique structural properties contributing to biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
